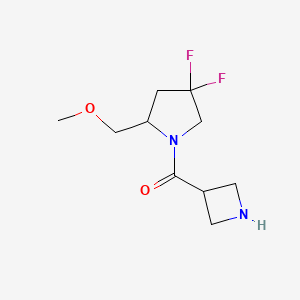

Azetidin-3-yl(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

azetidin-3-yl-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F2N2O2/c1-16-5-8-2-10(11,12)6-14(8)9(15)7-3-13-4-7/h7-8,13H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYUTCHWCJELGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC(CN1C(=O)C2CNC2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Azetidin-3-yl(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)methanone (CAS: 2092727-81-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C10H12F2N3O, with a molecular weight of approximately 263.67 g/mol. The compound features a unique azetidine ring fused with a difluorinated pyrrolidine moiety, which contributes to its biological activity.

Research indicates that this compound may act as a MEK inhibitor , targeting the MAPK/ERK signaling pathway, which is crucial in cell proliferation and survival. Inhibition of MEK has been linked to reduced tumor growth in various cancer models. The specific mechanism involves modulation of kinase activity, leading to altered signal transduction processes within cells .

Antitumor Activity

This compound has shown promising results in preclinical studies as an antitumor agent. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cell proliferation:

Enzyme Inhibition

In addition to its antitumor properties, this compound exhibits inhibitory activity against monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. The following table summarizes the inhibitory effects observed:

The study indicated that the compound binds effectively to the active site of MAO-A, suggesting potential applications in treating mood disorders or neurodegenerative diseases.

Case Study 1: Antitumor Efficacy

A study conducted on xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Neuroprotective Effects

In a neuroprotection study involving oxidative stress models, the compound showed a reduction in neuronal cell death and improved survival rates when administered prior to oxidative insults. This suggests potential therapeutic applications for neurodegenerative conditions.

Scientific Research Applications

Medicinal Chemistry

Azetidin derivatives have shown promise in various therapeutic areas, including:

Neuropharmacology: The compound exhibits potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to interact with neurotransmitter systems may contribute to cognitive enhancement and neuroprotection.

Antiviral Activity: Research indicates that compounds with similar structures have antiviral properties, particularly against RNA viruses. This suggests that Azetidin-3-yl(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)methanone could be explored for antiviral drug development.

Anti-inflammatory Properties: Some studies have highlighted the anti-inflammatory potential of azetidine derivatives, which could be beneficial in treating chronic inflammatory conditions.

Synthesis and Chemical Reactions

The synthesis of this compound involves several steps, often starting from readily available precursors. The incorporation of difluoromethyl groups can enhance the lipophilicity and bioavailability of the resulting compounds.

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Step 1 | Formation of the azetidine ring |

| Step 2 | Introduction of the difluoromethyl group |

| Step 3 | Methoxymethylation |

| Step 4 | Final purification and characterization |

Case Study 1: Neuroprotective Effects

A study conducted on a series of azetidine derivatives demonstrated that compounds similar to this compound exhibited significant neuroprotective effects in vitro. The results indicated enhanced cell viability in neuronal cell lines exposed to oxidative stress.

Case Study 2: Antiviral Activity

Research published in a peer-reviewed journal explored the antiviral activity of various azetidine compounds against influenza viruses. Preliminary results suggested that Azetidin derivatives could inhibit viral replication, warranting further investigation into their mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The following compounds share structural motifs with the target molecule, differing in substituents, heterocycles, or stereochemistry:

| Compound Name | Key Structural Features | Biological/Physicochemical Implications |

|---|---|---|

| Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone (CAS: 2092062-77-4) | Hydroxymethyl instead of methoxymethyl on pyrrolidine | Increased hydrophilicity (logP reduction), potential hydrogen bonding; lower stability vs. methoxy . |

| [3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)phenyl][3-hydroxy-2-(methoxymethyl)azetidin-1-yl]methanone | Azetidine with methoxymethyl and hydroxy groups; aryl-iodo substitution | Enhanced steric bulk and halogen bonding potential; tested as a Raf inhibitor, suggesting kinase-targeted activity . |

| (S)-(4,4'-Dimethoxybiphenyl-3-yl)(2-(methoxymethyl)pyrrolidin-1-yl)methanone (CAS: 928118-70-1) | Methoxymethyl-pyrrolidine with biphenyl group; S-configuration | Increased aromaticity (π-π interactions); stereochemistry may influence receptor binding . |

| (2S)-4,4-Difluoro-2-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrrolidin-1-ylmethanone | Difluoro-pyrrolidine with oxadiazole and pyrazine | Oxadiazole enhances metabolic stability; pyrazine introduces nitrogen-rich pharmacophore . |

| (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone (CAS: 1242887-47-3) | Pyrrolidine with 3-methylpyridinyl group | Pyridine enhances solubility and metal coordination potential; methyl group may sterically hinder binding . |

Physicochemical Properties Comparison

Preparation Methods

Synthesis of Azetidine Core

Azetidine derivatives are typically synthesized via intramolecular cyclization of amino alcohol precursors or through displacement reactions involving activated leaving groups.

Cyclization of 1,3-amino alcohols:

Tosyl-protected amino alcohols undergo tosylation followed by intramolecular nucleophilic displacement to form azetidine rings with high yields (up to 92%).

Example: Tosylation of compound 6 to form 7, then cyclization to azetidine 8 (Scheme 1 in source).Bis-triflated diols with primary amines:

Bis-triflated diols react with primary amines under basic conditions (e.g., diisopropylethylamine) at elevated temperatures (70°C) to yield azetidine derivatives in 32-95% yields. The nucleophilicity of the amine affects the reaction efficiency.Intramolecular displacement with methanesulfonyl chloride:

Enantiomerically pure azetidines with multiple stereogenic centers can be synthesized by mesylation of amino alcohols followed by 4-exo-tet cyclization, yielding trans, cis multisubstituted azetidines in moderate yields (~59%).Hydrogenation and salt formation steps:

For azetidine derivatives bearing additional substituents, catalytic hydrogenation under controlled pressure (40-60 psi) and temperature (up to 60°C) with palladium hydroxide on carbon is employed. The reaction is monitored by NMR to ensure completion. Subsequent formation of hydrochloride salts via bubbling hydrogen chloride gas in ethanol at 0°C followed by reflux enhances product purity and stability.

Synthesis of Pyrrolidine Core with Difluoro and Methoxymethyl Substituents

The pyrrolidine fragment, specifically 4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl, is synthesized through selective fluorination and alkylation steps:

Fluorination:

Introduction of geminal difluoro groups at the 4-position of pyrrolidine rings is commonly achieved via electrophilic fluorination or nucleophilic substitution with fluorinated reagents. The exact fluorinating agent and conditions are optimized to avoid over-fluorination or decomposition.Methoxymethyl substitution:

The 2-position methoxymethyl group is typically introduced by alkylation of the pyrrolidine nitrogen or carbon center using methoxymethyl halides or equivalents under basic conditions. Refluxing in organic solvents such as tetrahydrofuran or dichloromethane facilitates these transformations.Purification:

Chromatographic techniques, including silica gel column chromatography with solvent gradients (e.g., ethyl acetate/hexanes), are employed to purify intermediates and final products.

Coupling of Azetidine and Pyrrolidine Units to Form Azetidin-3-yl(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)methanone

The final compound is formed by coupling the azetidine and pyrrolidine moieties via a methanone (ketone) linkage at the azetidin-3-yl position:

Acylation reaction:

The azetidine nitrogen or carbon at the 3-position is acylated using an appropriate acid chloride or activated carboxylic acid derivative of the pyrrolidine unit. This step requires careful control of temperature (often 0-5°C initially, then room temperature) and stoichiometry to avoid side reactions.Use of bases:

Triethylamine or similar organic bases are added to neutralize generated acids and promote coupling efficiency.Work-up and extraction:

After reaction completion, the mixture is quenched with saturated sodium bicarbonate solution, and organic layers are separated and dried over magnesium sulfate. The solvent is removed under reduced pressure to yield crude product.

Reaction Conditions and Monitoring

Temperature:

Reactions are typically conducted between 0°C and 70°C depending on the step, with reflux conditions applied for certain transformations.Pressure:

Hydrogenation steps use pressures up to 60 psi, with periodic recharging of hydrogen to ensure completion.Reaction time:

Cyclization and coupling steps range from 12 to 72 hours, monitored by NMR or chromatography.Purification:

Silica gel chromatography and recrystallization from solvents like methyl tert-butyl ether are standard purification methods.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| 1 | Azetidine ring cyclization | Tosylation, then intramolecular displacement at 70°C | 32-92% | Nucleophilicity of amine critical |

| 2 | Fluorination of pyrrolidine | Electrophilic/nucleophilic fluorination, reflux in organic solvents | Not specified | Controlled fluorination to avoid side reactions |

| 3 | Methoxymethyl substitution | Alkylation with methoxymethyl halide, reflux | Not specified | Requires base and solvent optimization |

| 4 | Coupling (acylation) | Acid chloride, triethylamine, 0-25°C | 62-89.5% | Work-up with bicarbonate, extraction |

| 5 | Hydrogenation & salt formation | Pd(OH)2/C catalyst, H2 40-60 psi, 12-72 h, reflux | 65-89.5% | Monitored by NMR, followed by HCl salt formation |

Research Findings and Notes

- The nucleophilicity and steric hindrance of amines significantly impact azetidine formation yields.

- Enantiopure azetidines with multiple stereocenters can be obtained but often with moderate yields (~59%).

- Fluorination steps require careful reagent selection and reaction control to preserve the integrity of the pyrrolidine ring.

- Hydrogenation under controlled pressure and temperature is essential for reducing intermediates and obtaining pure azetidine derivatives.

- Final hydrochloride salt formation improves product stability and facilitates isolation.

- Purification methods such as silica gel chromatography and recrystallization are critical for obtaining analytically pure compounds.

This comprehensive synthesis approach integrates established azetidine and pyrrolidine chemistry with fluorination and functional group transformations to prepare this compound efficiently and with high purity.

Q & A

Q. What are the recommended synthetic routes for Azetidin-3-yl(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)methanone, and how can purity be optimized during synthesis?

- Methodological Answer : A common approach involves coupling azetidine derivatives with functionalized pyrrolidine precursors. For example, describes a similar synthesis using nucleophilic substitution or amide coupling under inert conditions (e.g., nitrogen atmosphere) with catalysts like HATU or EDCI. To optimize purity, employ column chromatography (silica gel, gradient elution with hexane/EtOAc) as described in and . Monitor reaction progress via TLC and confirm purity using HPLC (>99%, as in ).

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

- Methodological Answer :

- NMR : Use H and C NMR in deuterated solvents (e.g., CDCl) to identify key signals: azetidine protons (δ 4.4–4.5 ppm, multiplet), difluoropyrrolidine CF (δ 120–125 ppm in F NMR), and methoxymethyl groups (δ 3.3–3.5 ppm for OCH). and provide analogous spectral interpretations.

- Mass Spectrometry : ESI-MS or LCMS (as in and ) can confirm molecular weight (e.g., m/z ~290–300 for M+1).

Q. What solvent systems are suitable for solubility testing and formulation studies?

- Methodological Answer : Test solubility in DMSO (for stock solutions) and aqueous buffers (pH 4–8) with co-solvents like ethanol or PEG-400. lists solvents (toluene, DMF, DCM) for stability screening. For formulations, consider micellar systems or cyclodextrin complexes if low aqueous solubility is observed.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the difluoropyrrolidine and methoxymethyl groups?

- Methodological Answer :

- Analog Synthesis : Replace difluoro or methoxymethyl groups with non-fluorinated or alternative alkoxy substituents (e.g., ’s difluoroquinoline derivatives).

- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding). highlights bioactivity screening of similar methanone derivatives.

- Computational Modeling : Use DFT or molecular docking (e.g., AutoDock Vina) to compare electronic effects of fluorine substitution.

Q. What strategies resolve contradictions in crystallographic data for this compound’s polymorphs?

- Methodological Answer :

- X-ray Diffraction : Collect high-resolution data (λ = 0.710–1.541 Å) and refine structures using SHELXL (). For ambiguous hydrogen positions, apply riding models (U = 1.2×parent atom).

- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures (e.g., ).

- Thermal Analysis : Use DSC/TGA to identify polymorphic transitions.

Q. How can in vivo pharmacokinetic studies address metabolic instability of the methoxymethyl group?

- Methodological Answer :

- Metabolite Identification : Use LC-HRMS to detect oxidative metabolites (e.g., demethylation to hydroxymethyl derivatives).

- Stabilization Strategies : Introduce deuterium at methoxymethyl positions or replace with bioisosteres (e.g., ’s trifluoromethyl analogs).

- Animal Models : Follow guidelines in for ethical and reproducible protocols.

Critical Analysis of Evidence

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.